Cas no 923245-15-2 (2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine)

2-4-(4-tert-Butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine is a specialized pyrimidine derivative featuring a piperazine core substituted with a 4-tert-butylbenzoyl group. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structural versatility and functional group reactivity. The tert-butyl and ethyl substituents enhance lipophilicity, which may improve membrane permeability in bioactive applications. Its pyrimidine scaffold is advantageous for further derivatization, enabling the synthesis of targeted small molecules. The compound's stability under standard conditions and well-defined synthetic pathway make it a reliable candidate for exploratory studies in drug discovery and chemical development.
2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine structure
923245-15-2 structure
Product Name:2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine
CAS No:923245-15-2
MF:C22H31N5O
MW:381.514444589615
CID:6237608
PubChem ID:18566451
Update Time:2025-10-30

2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine
    • 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
    • F2075-0021
    • (4-tert-butylphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
    • (4-(tert-butyl)phenyl)(4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone
    • 923245-15-2
    • AKOS005010746
    • Inchi: 1S/C22H31N5O/c1-6-23-19-15-16(2)24-21(25-19)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(3,4)5/h7-10,15H,6,11-14H2,1-5H3,(H,23,24,25)
    • InChI Key: WYDAZOOGYFOVMH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C(C)(C)C)N1CCN(C2N=C(C)C=C(NCC)N=2)CC1

Computed Properties

  • Exact Mass: 381.25286063g/mol
  • Monoisotopic Mass: 381.25286063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 61.4Ų

2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine Pricemore >>

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Additional information on 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine

Introduction to 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine (CAS No. 923245-15-2)

2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 923245-15-2, represents a novel molecular structure that combines elements of piperazine and pyrimidine moieties, which are both well-documented for their diverse biological activities. The presence of a 4-tert-butylbenzoyl group further enhances its potential pharmacological properties, making it a subject of intense study in the quest for new therapeutic agents.

The compound's structural framework is meticulously designed to interact with biological targets in a specific manner. The piperazine ring, known for its ability to modulate neurotransmitter systems, is particularly relevant in the development of drugs targeting central nervous system disorders. Meanwhile, the pyrimidine core is often associated with antiviral and anticancer activities. The combination of these two heterocyclic systems with the 4-tert-butylbenzoyl substituent suggests a multifaceted approach to drug design, potentially offering therapeutic benefits across multiple disease indications.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). The unique structure of 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-amine positions it as a promising candidate for this emerging area of drug discovery. Its ability to interact with specific PPIs could lead to the development of novel treatments for complex diseases such as cancer and neurodegenerative disorders. Current research is focusing on elucidating its binding mechanisms and identifying potential therapeutic targets.

The synthesis of this compound involves a series of sophisticated organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 4-tert-butylbenzoyl group, in particular, demands careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing efficiency, which is crucial for both preclinical studies and potential clinical trials.

Evaluation of the pharmacological properties of 2-4-(4-tert-butylbenzoyl)piperazin-1-yl-N-ethyl-6-methylpyrimidin-4-am ine has revealed several intriguing characteristics. Initial in vitro studies suggest that it exhibits moderate affinity for certain neurotransmitter receptors, indicating its potential as an anxiolytic or antidepressant agent. Additionally, preliminary data indicate that it may possess antiviral properties, particularly against certain RNA viruses. These findings are consistent with the structural features that contribute to its biological activity.

The compound's potential toxicity profile is another critical aspect that has been thoroughly examined. Acute toxicity studies have shown that it exhibits low toxicity at therapeutic doses, suggesting its safety for further development. However, long-term studies are necessary to fully assess its safety profile and any potential side effects. These studies are ongoing and will provide valuable insights into its suitability for clinical applications.

In conclusion, 2-4-(4-tert-butylbenzoyl)piperazin -1 -yl-N -ethyl -6 -methylpyrimidin -4 -amine (CAS No. 923245 -15 -2) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of piperazine and pyrimidine moieties, along with the presence of the 4 - tert -butylbenzoyl group, makes it an attractive candidate for further exploration in drug discovery. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in addressing some of the most challenging diseases faced by humanity today.

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